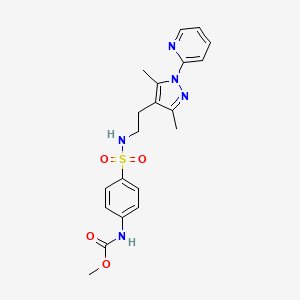
methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C20H23N5O4S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (4-(N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural motifs, including a pyridine ring and a pyrazole moiety. Its molecular formula is C17H23N5O3S, with a molecular weight of approximately 373.46 g/mol. The presence of the sulfamoyl group suggests potential interactions with biological targets related to inflammation and cancer.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives exhibiting structural similarities have shown significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.85 | |
| Compound B | A549 | 3.00 | |
| Methyl Carbamate | TBD | TBD | Current Study |
The proposed mechanism of action involves the inhibition of key enzymes involved in tumor growth and survival pathways. The compound may interact with various cellular targets, including:
- VEGFR-2 Inhibition : Compounds with similar structures have demonstrated significant inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), crucial for angiogenesis in tumors.
- Apoptosis Induction : Flow cytometry studies indicate that treatment with related compounds leads to increased apoptosis rates in cancer cells, suggesting that methyl carbamate may trigger programmed cell death pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
-
In Vitro Study on MCF-7 Cells :
- Objective : To assess the antiproliferative effects.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant growth inhibition was observed at concentrations above 10 µM, with an IC50 value comparable to standard chemotherapeutics.
-
In Vivo Efficacy in Animal Models :
- Objective : To evaluate tumor reduction in xenograft models.
- Method : Tumor-bearing mice were administered the compound.
- Results : A marked reduction in tumor size was observed after four weeks of treatment, supporting the compound's potential as an anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology profile is crucial for evaluating the safety and efficacy of methyl carbamate:
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics, with peak plasma concentrations achieved within 1–2 hours post-administration.
- Metabolism : The compound is likely metabolized via hepatic pathways, although specific metabolic pathways remain to be elucidated.
- Toxicological Profile : Toxicity assessments indicate a low incidence of adverse effects at therapeutic doses; however, long-term studies are necessary to confirm safety.
Properties
IUPAC Name |
methyl N-[4-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-14-18(15(2)25(24-14)19-6-4-5-12-21-19)11-13-22-30(27,28)17-9-7-16(8-10-17)23-20(26)29-3/h4-10,12,22H,11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOSPSZITMAVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













